甲羟戊酸

描述

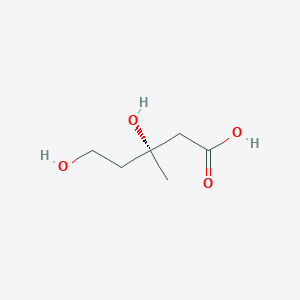

(R)-mevalonic acid is the (R)-enantiomer of mevalonic acid. It is a conjugate acid of a (R)-mevalonate. It is an enantiomer of a (S)-mevalonic acid.

Mevalonic acid is a natural product found in Artemisia annua, Homo sapiens, and other organisms with data available.

(R)-Mevalonic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.

科学研究应用

在昆虫生物化学中的作用

甲羟戊酸激酶(MevK)是甲羟戊酸途径中的重要酶,催化甲羟戊酸磷酸化生成磷酸甲羟戊酸。 这一过程参与了昆虫的保幼激素生物合成 . 例如,在赤拟谷盗 (Tribolium castaneum) 中,MevK 在控制保幼激素生物合成中起着关键作用,并参与其他萜类化合物的生成 .

生物燃料生产

恶臭假单胞菌 (Pseudomonas putida) 是一种能够代谢木质素和其他木质纤维素材料的细菌,已被改造以生产甲羟戊酸。 这一过程挑战了传统的石油化工方法,并提供了环境、经济和社会优势 . P. putida 所产生的甲羟戊酸可用于生物燃料生产 .

生物降解聚合物的生产

甲羟戊酸可用于合成生物降解聚合物,例如在生产弹性聚合物β-甲基-δ-戊内酯 (βMδVL) 中 . 当与丙交酯结合时,这种聚合物会形成一种具有可调节机械性能的特殊新型材料 .

萜类化合物的先驱

甲羟戊酸被广泛认为是萜类化合物的先驱,萜类化合物在制药行业、香料和生物燃料中都有应用 .

护肤品

在蛋白质异戊二烯化中的作用

异戊二烯,通过甲羟戊酸途径产生,是蛋白质异戊二烯化的必需成分。 这是一个关键的翻译后修饰反应,对于蛋白质的生物活性至关重要 .

免疫肿瘤学

在免疫肿瘤学领域,细胞外 ATP 酶 CD39 可以去磷酸化 IPP,IPP 是甲羟戊酸途径的产物,从而限制 IPP 诱导的 γδ T 细胞反应的持续时间和强度

作用机制

Target of Action

The primary target of mevalonate is the mevalonate pathway , also known as the isoprenoid pathway or HMG-CoA reductase pathway . This pathway is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . The key enzyme in this pathway is HMG-CoA reductase , which is best known as the target of statins, a class of cholesterol-lowering drugs . Another critical enzyme in this pathway is mevalonate kinase (MK) , which catalyzes the ATP-Mg2+ mediated phosphate transfer of mevalonate to produce mevalonate 5-phosphate .

Mode of Action

Mevalonate interacts with its targets by participating in the biochemical reactions of the mevalonate pathway. It is produced from the reduction of HMG-CoA, and then it is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), two five-carbon building blocks used to make isoprenoids .

Biochemical Pathways

The mevalonate pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP . This pathway produces over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . The pathway involves several steps, including the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA, followed by a second condensation to form HMG-CoA, and the reduction of HMG-CoA to yield mevalonate .

Pharmacokinetics

The pharmacokinetics of mevalonate are closely tied to its role in the mevalonate pathway. As a key intermediate in this pathway, mevalonate’s bioavailability is crucial for the continuous production of isoprenoids . .

Result of Action

The action of mevalonate results in the production of isoprenoids, a diverse class of biomolecules. These include cholesterol, which is vital for cell membrane structure, and steroid hormones, which play key roles in various biological processes . Dysregulation of the mevalonate pathway, such as elevated or deregulated activity, can lead to diseases, including cancer .

Action Environment

The action of mevalonate can be influenced by various environmental factors. For instance, the activity of the mevalonate pathway can be upregulated in response to low cholesterol levels, stimulating endogenous production by the HMG-CoA reductase pathway . Additionally, the tumor microenvironment can influence the activity of the mevalonate pathway in cancer cells, contributing to cancer progression and drug resistance .

生化分析

Biochemical Properties

Mevalonate plays a crucial role in biochemical reactions. It is phosphorylated by the enzyme Mevalonate Kinase (MevK) into phosphomevalonate . This reaction is a part of the juvenile hormone biosynthesis process . The structure model of MevK from the red flour beetle Tribolium castaneum (Tc MevK) adopts a compact α/β conformation .

Cellular Effects

The mevalonate pathway, where mevalonate plays a significant role, is important for growth, spore production, and the virulence of Phytophthora sojae . It influences cell function by affecting various cellular processes such as signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, mevalonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, MevK binds to cofactors and substrates, which is crucial for its enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, MevK shows optimal enzyme activity at pH 8.0 and an optimal temperature of 40 °C for mevalonate as the substrate . This indicates the stability of mevalonate under these conditions.

Dosage Effects in Animal Models

While specific dosage effects of mevalonate in animal models are not mentioned in the sources, it is known that the mevalonate pathway, where mevalonate is a key intermediate, is involved in the synthesis of many biologically active compounds . Therefore, varying dosages could potentially impact the levels of these compounds.

Metabolic Pathways

Mevalonate is involved in the mevalonate pathway, which begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate . This pathway involves several enzymes and cofactors, and it is involved in the synthesis of many biologically active compounds .

Subcellular Localization

Given its role in the mevalonate pathway, it is likely that it is localized in the cytosol, where this pathway primarily occurs .

生物活性

Mevalonate (MVA) is a pivotal compound in cellular metabolism, primarily involved in the mevalonate pathway, which is crucial for the biosynthesis of sterols, isoprenoids, and other essential biomolecules. This article explores the biological activity of mevalonate, focusing on its implications in cancer biology, metabolic regulation, and potential therapeutic applications.

Overview of the Mevalonate Pathway

The mevalonate pathway is a multi-step biochemical process that converts acetyl-CoA into mevalonate and subsequently into various downstream products such as cholesterol and isoprenoids. The key enzymes involved include:

- HMG-CoA reductase (HMGCR) : The rate-limiting enzyme in the pathway.

- Mevalonate kinase (MVK) : Catalyzes the phosphorylation of mevalonate.

- Phosphomevalonate kinase (PMK) : Converts phosphomevalonate to diphosphomevalonate.

- Mevalonate diphosphate decarboxylase (MVD) : Converts mevalonate diphosphate to isopentenyl diphosphate.

1. Role in Cancer

Research has increasingly highlighted the role of the mevalonate pathway in cancer cell proliferation and survival. The pathway's products are involved in several critical processes:

- Cell Proliferation : Elevated levels of mevalonate and its derivatives have been associated with increased cell growth and survival in various cancers, including breast, prostate, and bladder cancers. For example, studies indicate that inhibition of HMGCR can induce apoptosis in cancer cells by disrupting lipid synthesis and signaling pathways critical for tumor growth .

- Metastasis : In bladder cancer, inhibition of the mevalonate pathway significantly reduces cell migration and metastasis. This effect is mediated through alterations in Rho GTPase signaling pathways, particularly involving RhoB, which is essential for cytoskeletal reorganization during cell motility .

- Therapeutic Targeting : Statins, commonly used to lower cholesterol levels, have shown promise as anticancer agents by targeting HMGCR. Clinical trials have demonstrated that statin therapy can enhance the efficacy of traditional chemotherapeutics by modulating the mevalonate pathway .

2. Metabolic Regulation

Mevalonate also plays a critical role in metabolic regulation beyond its involvement in cancer:

- Cholesterol Homeostasis : Mevalonate is a precursor to cholesterol synthesis, which is vital for maintaining cellular membrane integrity and fluidity. Dysregulation of this pathway can lead to hypercholesterolemia and associated cardiovascular diseases .

- Isoprenoid Synthesis : Isoprenoids derived from mevalonate are essential for various cellular functions, including post-translational modifications of proteins (isoprenylation), which are crucial for their activity and localization. This modification impacts several signaling pathways involved in cell growth and differentiation .

Case Study 1: Statin Use in Cancer Therapy

A study investigated the effects of statins on patients with advanced prostate cancer. Patients receiving statin therapy exhibited reduced tumor progression rates compared to those not on statins. The mechanism was attributed to decreased levels of mevalonate-derived metabolites that promote tumorigenesis .

Case Study 2: Mevalonate Pathway Inhibition in Bladder Cancer

In a preclinical model, researchers utilized zoledronic acid (a bisphosphonate) to inhibit the mevalonate pathway in bladder cancer cells. Results showed a significant decrease in cell migration and invasion capabilities, highlighting the therapeutic potential of targeting this metabolic pathway .

Data Tables

| Enzyme | Function | Role in Cancer |

|---|---|---|

| HMG-CoA Reductase | Converts HMG-CoA to mevalonate | Target for statins; promotes tumor growth |

| Mevalonate Kinase | Phosphorylates mevalonate | Regulates flux through the pathway |

| Phosphomevalonate Kinase | Converts phosphomevalonate to diphosphomevalonate | Affects downstream product availability |

| Mevalonate Diphosphate Decarboxylase | Converts diphosphomevalonate to isopentenyl diphosphate | Critical for isoprenoid synthesis |

属性

IUPAC Name |

(3R)-3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314151 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

17817-88-8, 150-97-0 | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(-)-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 27 °C | |

| Record name | Mevalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。